molecular formula C10H19ClN2 B13945142 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine

2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine

Cat. No.: B13945142
M. Wt: 202.72 g/mol
InChI Key: ATKMHNIELHLGGN-UHFFFAOYSA-N
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Description

2-(2-(Chloromethyl)-6-azaspiro[34]octan-6-yl)ethanamine is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chloromethyl precursor with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine
  • 2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine
  • 2-(2-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine

Uniqueness

2-(2-(Chloromethyl)-6-azaspiro[34]octan-6-yl)ethanamine is unique due to its chloromethyl group, which imparts specific reactivity and allows for diverse chemical modifications

Properties

Molecular Formula

C10H19ClN2

Molecular Weight

202.72 g/mol

IUPAC Name

2-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]ethanamine

InChI

InChI=1S/C10H19ClN2/c11-7-9-5-10(6-9)1-3-13(8-10)4-2-12/h9H,1-8,12H2

InChI Key

ATKMHNIELHLGGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CCl)CCN

Origin of Product

United States

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